molecular formula C4H3BrO3S2 B12093314 5-bromothiophene-2-sulfonic Acid CAS No. 73348-44-4

5-bromothiophene-2-sulfonic Acid

Cat. No.: B12093314
CAS No.: 73348-44-4
M. Wt: 243.1 g/mol
InChI Key: WLQPUTXHTCZSFK-UHFFFAOYSA-N
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Description

5-bromothiophene-2-sulfonic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine and sulfonic acid groups attached to the thiophene ring make this compound particularly interesting for various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromothiophene-2-sulfonic acid typically involves the bromination of thiophene followed by sulfonation. One common method is to start with thiophene, which is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The brominated thiophene is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as microwave-assisted synthesis or catalytic processes .

Chemical Reactions Analysis

Types of Reactions

5-bromothiophene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophene-2-sulfonic acid
  • 5-fluorothiophene-2-sulfonic acid
  • 5-iodothiophene-2-sulfonic acid

Uniqueness

5-bromothiophene-2-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and properties. The bromine atom allows for versatile substitution reactions, while the sulfonic acid group enhances solubility and reactivity in aqueous environments. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

73348-44-4

Molecular Formula

C4H3BrO3S2

Molecular Weight

243.1 g/mol

IUPAC Name

5-bromothiophene-2-sulfonic acid

InChI

InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8)

InChI Key

WLQPUTXHTCZSFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)O

Origin of Product

United States

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